molecular formula C28H48O B1207580 20-Methylcholesterol CAS No. 58958-29-5

20-Methylcholesterol

Cat. No.: B1207580
CAS No.: 58958-29-5
M. Wt: 400.7 g/mol
InChI Key: CSDUKRUFTFEFBO-XMLICAENSA-N
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Description

Significance of Sterols in Eukaryotic Biological Systems

Sterols are vital lipids found in the membranes of nearly all eukaryotic cells, where they perform critical structural and signaling functions. metwarebio.com As amphipathic molecules, possessing both a rigid, hydrophobic four-ring core and a polar hydroxyl group, they insert into phospholipid bilayers. metwarebio.comwikipedia.org This integration allows sterols to modulate membrane fluidity, acting as a buffer to prevent membranes from becoming too fluid at high temperatures or too rigid at low temperatures. metwarebio.comcreative-proteomics.com This regulation is essential for maintaining the membrane's integrity, permeability, and the function of embedded proteins. metwarebio.commdpi.com

Beyond their structural role, sterols are key organizers of membrane microdomains known as lipid rafts. metwarebio.comcreative-proteomics.com These specialized regions are enriched in sterols and sphingolipids and serve to concentrate specific proteins, facilitating crucial cellular processes like signal transduction and vesicle trafficking. metwarebio.commdpi.com Furthermore, sterols serve as precursors for essential biomolecules, including steroid hormones, which regulate a vast array of physiological processes, and vitamin D. metwarebio.comwikipedia.org In some organisms, they can also be a source of energy and are involved in processes like membrane fusion and apoptosis. mdpi.com

The biosynthesis of sterols is a hallmark of eukaryotes and is thought to have evolved after the rise of atmospheric oxygen approximately 2.5 billion years ago. nih.gov The initial step, the cyclization of squalene (B77637), diverges among different kingdoms, with animals and fungi producing lanosterol (B1674476), while plants and most algae produce cycloartenol (B190886). nih.govnih.gov This early bifurcation set the stage for the vast diversity of sterol structures seen today. nih.govacs.org

This diversity is a key feature of eukaryotic evolution. oup.com Animals primarily synthesize cholesterol, which is crucial for membrane structure and as a precursor to hormones. metwarebio.comwikipedia.org Fungi produce ergosterol (B1671047), which serves a similar structural role in their cell membranes. wikipedia.orgmdpi.com Plants and algae exhibit a much wider array of sterols, collectively known as phytosterols (B1254722). oup.com Common phytosterols include campesterol (B1663852), sitosterol (B1666911), and stigmasterol (B192456). oup.comannualreviews.org The specific composition of sterols often varies between species and can be used as a chemical fingerprint. annualreviews.org This structural diversity reflects the adaptation of organisms to different environments and the evolution of specialized metabolic pathways. oup.com While most eukaryotes synthesize their own sterols, some, like insects and certain marine invertebrates, have lost this ability and must obtain them from their diet. nih.gov

Nomenclature and Isomeric Forms of Methylated Cholesterols

Methylated cholesterols are a diverse group of sterols characterized by the addition of a methyl group to the cholesterol side chain. The position and stereochemistry of this methyl group create distinct isomers with different properties and biological origins.

20-Methylcholesterol: This isomer features a methyl group at the C-20 position of the cholesterol side chain. The stereochemistry at C-20 is crucial for its biological activity. Naturally occurring sterols typically have a 20R configuration. nih.gov Studies have shown that inverting the configuration to 20S, creating 20-isocholesterol, can completely prevent its metabolism in certain organisms, highlighting the stereospecificity of the enzymes involved. nih.gov

24-Methylcholesterol (Campesterol): This is a common phytosterol where the methyl group is located at the C-24 position. annualreviews.org Campesterol itself has stereoisomers, with the configuration at C-24 being either alpha (24R) or beta (24S). annualreviews.orgmdpi.com The 24R isomer is generally known as campesterol, while the 24S isomer is called 22-dihydrobrassicasterol. mdpi.comfrontiersin.org The alpha-configuration is more prevalent in higher plants, whereas the beta-configuration is more common in algae. annualreviews.org These isomers arise from different biosynthetic pathways and enzymatic activities. mdpi.com

The key structural difference lies in the location of the methyl group on the side chain, which influences the molecule's shape and how it interacts with enzymes and membranes.

In scientific literature, sterols are often referred to by various names, which can be based on their structure or historical discovery.

24-Methylcholesterol is widely known as Campesterol . hmdb.ca It is a major component of phytosterols found in vegetable oils. annualreviews.orgeuropa.eu

24-Methylenecholesterol (B1664013) , a biosynthetic precursor to campesterol, is also known by synonyms such as Chalinasterol and Ostreasterol . nih.govpnas.org

Other related phytosterols include Sitosterol (24-ethylcholesterol) and Stigmasterol (Δ22-24-ethylcholesterol), which are also abundant in plants. annualreviews.org

Ergosterol , the primary sterol in fungi, is structurally related and features a methyl group at C-24 and additional double bonds in the B-ring and side chain. wikipedia.org

These related sterols are often studied together as they share biosynthetic pathways and are frequently found in the same natural sources. annualreviews.orgeuropa.eu

Historical Academic Context of Sterol Research and this compound Discovery

The study of sterols dates back centuries, but significant progress in understanding their structure and function occurred in the 20th century. nih.gov Early research relied on methods like melting point and color reactions. nih.gov The mid-to-late 20th century saw a shift towards more sophisticated techniques, including tracer studies, enzymology, and advanced structural determination methods like NMR and X-ray diffraction, which elucidated the complex pathways of sterol biosynthesis. nih.govacs.org

The discovery of sterols with unusual side-chain alkylation patterns, such as methylation at positions other than C-24, emerged from the study of marine organisms and geological samples. These "non-canonical" sterols, including 20-methyl steranes (the geologically stable form of this compound), have been identified in ancient sediments and petroleum. researchgate.net Their presence serves as a biomarker, a molecular fossil that provides clues about the types of organisms present in ancient environments. fiveable.me For example, the discovery of 23-methyl steroids in diatoms and sediments has helped to trace the geological history of these organisms. researchgate.net While the specific discovery of this compound itself is not as prominently documented as that of cholesterol or major phytosterols, its identification as a biomarker highlights its significance in the fields of geochemistry and paleoclimatology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58958-29-5

Molecular Formula

C28H48O

Molecular Weight

400.7 g/mol

IUPAC Name

(3S,8S,9S,10R,13S,14S,17R)-17-(2,6-dimethylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C28H48O/c1-19(2)8-7-15-26(3,4)25-12-11-23-22-10-9-20-18-21(29)13-16-27(20,5)24(22)14-17-28(23,25)6/h9,19,21-25,29H,7-8,10-18H2,1-6H3/t21-,22-,23-,24-,25+,27-,28-/m0/s1

InChI Key

CSDUKRUFTFEFBO-XMLICAENSA-N

SMILES

CC(C)CCCC(C)(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Isomeric SMILES

CC(C)CCCC(C)(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C

Canonical SMILES

CC(C)CCCC(C)(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Synonyms

20-methylcholesterol

Origin of Product

United States

Biosynthesis and Metabolic Pathways of 20 Methylcholesterol

Origins of Sterol Biosynthesis from Isoprenoids

All sterols, including 20-Methylcholesterol, trace their origins back to simple five-carbon isoprenoid units. These building blocks are synthesized through two primary pathways, the Mevalonate (B85504) (MVA) pathway and the Methylerythritol Phosphate (B84403) (MEP) pathway, which ultimately converge on the production of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

The Mevalonate (MVA) pathway is the primary route for isoprenoid biosynthesis in animals, fungi, and the cytoplasm of plants. sigmaaldrich.com It begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). news-medical.net The subsequent reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase, is a key rate-limiting step in cholesterol biosynthesis. news-medical.netacs.org A series of phosphorylations and a decarboxylation then convert mevalonate into IPP. news-medical.net

In contrast, the Methylerythritol Phosphate (MEP) pathway, also known as the non-mevalonate pathway, is found in most bacteria, algae, and the plastids of plants. sigmaaldrich.com This pathway starts from pyruvate (B1213749) and glyceraldehyde-3-phosphate. nih.gov The MEP pathway is responsible for the synthesis of isoprenoids like carotenoids and the side chains of chlorophylls (B1240455) in plants. sigmaaldrich.com

Table 1: Comparison of the Mevalonate and Methylerythritol Phosphate Pathways

FeatureMevalonate (MVA) PathwayMethylerythritol Phosphate (MEP) Pathway
Starting MaterialsAcetyl-CoA (3 molecules)Pyruvate and Glyceraldehyde-3-phosphate
Key IntermediateMevalonic acid2-C-methyl-D-erythritol 4-phosphate
Cellular Location in PlantsCytosol and Peroxisomes nih.govPlastids nih.gov
Primary Products in PlantsSterols, sesquiterpenes, triterpenes sigmaaldrich.comMonoterpenes, diterpenes, carotenoids, chlorophylls sigmaaldrich.com
Organismal DistributionEukaryotes, some bacteria, archaea nih.govMost bacteria, algae, plant plastids sigmaaldrich.com

IPP and DMAPP, the five-carbon building blocks from both pathways, are sequentially condensed to form larger prenyl diphosphates. Two molecules of farnesyl diphosphate (B83284) (FPP), a 15-carbon intermediate, are then joined in a head-to-head condensation reaction catalyzed by squalene (B77637) synthase to produce the 30-carbon acyclic triterpene, squalene. news-medical.netmdpi.com

The next crucial step is the epoxidation of squalene to form (S)-2,3-oxidosqualene. acs.org This reaction is catalyzed by squalene epoxidase (also known as squalene monooxygenase), an enzyme that introduces an oxygen atom across one of the double bonds of squalene. acs.org This epoxide is the pivotal substrate for the subsequent cyclization reactions that generate the characteristic tetracyclic sterol nucleus.

Initial Cyclization Pathways and Sterol Skeletons

The cyclization of 2,3-oxidosqualene (B107256) is a remarkable enzymatic process that dictates the fundamental structure of the resulting sterol. This step represents a major branching point in sterol biosynthesis, leading to different primary sterol skeletons in various groups of organisms.

In photosynthetic organisms such as plants and algae, 2,3-oxidosqualene is primarily cyclized to cycloartenol (B190886). nih.gov This reaction is catalyzed by the enzyme cycloartenol synthase (CAS). nih.gov Cycloartenol is a pentacyclic triterpenoid (B12794562) characterized by a cyclopropane (B1198618) ring between C-9 and C-19. nih.gov This cyclopropylsterol serves as the common precursor for the vast array of phytosterols (B1254722) found in plants. nih.gov

In contrast to plants, animals and fungi utilize lanosterol (B1674476) synthase (LAS) to cyclize 2,3-oxidosqualene into lanosterol. nih.gov Lanosterol is a tetracyclic triterpenoid that serves as the precursor for cholesterol in animals and ergosterol (B1671047) in fungi. nih.gov Interestingly, while the cycloartenol pathway is dominant in plants, some plant species have also been found to possess lanosterol synthase, suggesting the existence of a dual pathway for sterol biosynthesis in these organisms.

Table 2: Key Enzymes in the Early Sterol Biosynthesis Pathway

EnzymeSubstrateProductPathway
HMG-CoA ReductaseHMG-CoAMevalonateMevalonate Pathway news-medical.net
Squalene SynthaseFarnesyl diphosphate (2 molecules)SqualeneGeneral Sterol Biosynthesis news-medical.netmdpi.com
Squalene EpoxidaseSqualene2,3-OxidosqualeneGeneral Sterol Biosynthesis acs.org
Cycloartenol Synthase2,3-OxidosqualeneCycloartenolPlant Sterol Biosynthesis nih.gov
Lanosterol Synthase2,3-OxidosqualeneLanosterolAnimal and Fungal Sterol Biosynthesis nih.gov

Enzymatic Transformations and Methylation Reactions

Following the initial cyclization to either cycloartenol or lanosterol, a series of enzymatic modifications are required to produce the final functional sterols. These modifications include demethylations, isomerizations, and reductions. A key class of enzymatic transformations in the diversification of sterols is methylation, which is catalyzed by a group of enzymes known as sterol methyltransferases (SMTs).

While the specific enzymatic step leading to the methylation at the C-20 position to form this compound is not extensively detailed in the current body of research, the well-characterized methylation reactions at other positions of the sterol molecule provide a framework for understanding this process. The most studied of these are the methylations occurring at the C-4 and C-24 positions.

In the biosynthesis of cholesterol, the methyl groups at the C-4 and C-14 positions of lanosterol are removed. mdpi.com The removal of the C-4 methyl groups is a multi-step process involving a sterol-4α-methyl oxidase. In contrast, the biosynthesis of phytosterols in plants and ergosterol in fungi involves the addition of one or two methyl groups at the C-24 position of the sterol side chain. These reactions are catalyzed by S-adenosyl-L-methionine (SAM)-dependent sterol methyltransferases (SMTs). For instance, SMT1 in plants catalyzes the first methylation of cycloartenol to produce 24-methylene cycloartenol. nih.gov A second methylation, catalyzed by SMT2, can lead to the formation of 24-ethyl sterols. nih.gov

The formation of this compound would necessitate a specific sterol methyltransferase capable of utilizing a cholesterol precursor as a substrate and transferring a methyl group from a donor like S-adenosyl-L-methionine to the C-20 position. The existence and characterization of such an enzyme remain a subject for further investigation.

Role of Sterol Methyltransferases (SMTs) in Alkylation at C-24 (e.g., SMT1, SMT2)

The introduction of a methyl group at the C-24 position is a pivotal step in phytosterol biosynthesis and is catalyzed by S-adenosyl-L-methionine (SAM)-dependent sterol methyltransferases (SMTs). nih.govmdpi.com In plants like Arabidopsis thaliana, this process is primarily managed by two types of SMTs, designated as SMT1 and SMT2. mdpi.com

SMT1 initiates the alkylation process by adding a single methyl group to cycloartenol, the first cyclic precursor in plant sterol synthesis, to form 24-methylene cycloartenol. mdpi.com This initial methylation is a crucial control point that directs the metabolic flux towards the synthesis of phytosterols rather than cholesterol. mdpi.comnih.gov

SMT2 is responsible for the second methylation step, which converts 24-methylenelophenol (B75269) into 24-ethylidenelophenol. mdpi.com This reaction is a key branching point that leads to the production of C24-ethyl sterols, such as sitosterol (B1666911), which is often the most abundant sterol in higher plants. mdpi.com While SMT1 shows a preference for the first methylation, and SMT2 for the second, there is a degree of overlap in their substrate specificity, providing robustness to the pathway. nih.gov For instance, in Arabidopsis, SMT2 and a related enzyme, SMT3, can catalyze both the first and second methyl additions. nih.govresearchgate.netnih.gov

The activity of these enzymes is fundamental for determining the final sterol composition within the plant, which has significant implications for development and adaptation. nih.govresearchgate.netnih.gov

EnzymeGene (in Arabidopsis)Primary SubstratePrimary ProductFunction
Sterol Methyltransferase 1 SMT1Cycloartenol24-Methylene cycloartenolCatalyzes the first C-24 methylation, initiating phytosterol synthesis. mdpi.com
Sterol Methyltransferase 2 SMT2/CVP124-Methylene-lophenol24-Ethylidene-lophenolCatalyzes the second C-24 methylation, leading to C24-ethyl sterols. mdpi.com

Delta-24 Sterol Reductases (DWF1/DIM) and Their Stereospecificity

Following the methylation at C-24, the resulting double bond at this position must be reduced. This reaction is carried out by Delta-24 sterol reductases (Δ24-reductases), also known as DIMINUTO (DIM) or DWARF1 (DWF1). nih.govplos.org These enzymes belong to the family of oxidoreductases and are critical for the formation of saturated C-24 alkyl side chains found in major plant sterols like campesterol (B1663852) and sitosterol. wikipedia.orguniprot.orgreceptor.ai

The DWF1/DIM enzyme catalyzes the conversion of 24-methylenecholesterol (B1664013) to campesterol. nih.gov This reduction is a key step in the biosynthesis of brassinosteroids, as campesterol is the direct precursor for this class of plant hormones. nih.gov Loss-of-function mutants in the DWF1 gene exhibit dwarfism and other developmental defects characteristic of brassinosteroid deficiency. nih.gov

The reduction reaction is stereospecific, influencing the final configuration of the C-24 methyl group. The precise mechanism ensures the production of either 24α-methyl sterols (like campesterol) or 24β-methyl sterols (like dihydrobrassicasterol), depending on the plant species and the specific enzymes involved. nih.govacs.org This stereochemical control is crucial for the biological activity of the resulting sterols and the hormones derived from them.

Hydroxylation and Desaturation Events in the Sterol Nucleus and Side Chain

The biosynthesis of phytosterols is not limited to side-chain alkylation but also involves a series of hydroxylation and desaturation reactions that modify both the sterol nucleus and the side chain. These modifications are essential for producing the diverse array of sterols found in plants and for synthesizing bioactive molecules.

Hydroxylation, the addition of a hydroxyl (-OH) group, is often a prerequisite for subsequent reactions and is typically catalyzed by cytochrome P450 monooxygenases. semanticscholar.orgsemanticscholar.org For example, hydroxylation of the sterol side chain is a key step in the synthesis of certain oxysterols, which are important signaling molecules involved in regulating cholesterol homeostasis. semanticscholar.orgresearchgate.net

Desaturation introduces double bonds into the sterol structure. A critical desaturation step in the main phytosterol pathway is the introduction of a double bond at the C-5 position of the B-ring, which is catalyzed by Δ7-sterol-C5-desaturase (STE1/DWARF7). nih.gov This creates the characteristic Δ5-bond found in most major plant sterols, including campesterol and sitosterol. nih.gov Another important desaturation can occur at the C-22 position of the side chain, catalyzed by enzymes like CYP710A, leading to the formation of sterols such as stigmasterol (B192456) from β-sitosterol. nih.govdntb.gov.ua

Involvement of Cytochrome P450 Enzymes (e.g., CYP51, CYP710A) and Other Enzymes (e.g., CPI1, STE1/DWARF7, DWF5)

A variety of enzymes are essential for modifying the initial sterol precursor, cycloartenol, into the final functional phytosterols. Many of these are members of the cytochrome P450 (CYP) superfamily. mdpi.com

CYP51 (Sterol 14α-demethylase): This is a crucial and highly conserved enzyme in all eukaryotes. It catalyzes the removal of the 14α-methyl group from sterol precursors like obtusifoliol (B190407). nih.govresearchgate.net This demethylation is a vital step for producing the correct planar structure of the final sterol molecule. nih.gov

CYP710A (Sterol C-22 desaturase): This enzyme is responsible for introducing a double bond at the C-22 position of the sterol side chain. nih.gov This reaction converts β-sitosterol into stigmasterol and 24-epi-campesterol into brassicasterol. nih.gov

CPI1 (Cyclopropylsterol Isomerase): Following the synthesis of cycloartenol, the cyclopropane ring must be opened. CPI1 catalyzes the isomerization of cycloeucalenol (B201777) to obtusifoliol, a key step that channels intermediates into the main sterol pathway. nih.gov

STE1/DWARF7 (Δ7-Sterol-C5-desaturase): This enzyme introduces the Δ5 double bond into the sterol B-ring, a defining feature of the most common plant sterols. nih.gov

DWF5 (Δ5,7-Sterol-Δ7-reductase): DWF5 is responsible for reducing the Δ7 double bond after the C-5 double bond has been introduced, leading to the final Δ5-sterol structure. nih.gov

EnzymeGene (in Arabidopsis)Function in Sterol Biosynthesis
CYP51 CYP51A2Catalyzes the 14α-demethylation of sterol precursors. nih.govnih.gov
CYP710A CYP710AIntroduces a C-22 double bond in the sterol side chain. nih.gov
CPI1 CPI1Opens the cyclopropane ring of cycloeucalenol to form obtusifoliol. nih.gov
STE1/DWARF7 DWF7/STE1Introduces a C-5 double bond into the sterol B-ring. nih.govnih.gov
DWF5 DWF5Reduces the C-7 double bond to form the final Δ5-sterol. nih.govnih.gov

Metabolic Branch Points and Key Intermediate Compounds

The phytosterol biosynthetic pathway contains several branch points where intermediate compounds can be directed towards the synthesis of different end products. These branches are tightly regulated to maintain the appropriate balance of sterols required by the plant.

24-Methylenecholesterol as a Central Intermediate

24-Methylenecholesterol is a critical intermediate in the biosynthesis of C-24 methyl sterols. nih.govresearchgate.net It is formed after the initial methylation of the sterol side chain and subsequent modifications to the sterol nucleus. This compound sits (B43327) at a crucial metabolic crossroads. It can be reduced by the DWF1/DIM enzyme to produce campesterol, a 24α-methyl sterol. nih.gov Alternatively, it serves as a precursor in pathways leading to other sterol variants. Its role as a substrate for the key C-24 reductase enzyme makes it a central point of regulation for the production of campesterol and, consequently, brassinosteroids. nih.govnih.gov

Generation of Epimeric Forms (e.g., Campesterol and Dihydrobrassicasterol)

The reduction of the double bond in 24-methylenecholesterol can result in the formation of two different epimers at the C-24 position: campesterol (24α-methyl) and its 24β-methyl epimer, dihydrobrassicasterol. documentsdelivered.comresearchgate.net These two compounds differ only in the stereochemistry of the methyl group at the C-24 position.

The formation of these epimers is dependent on the specific enzymes present in the organism and their precise mechanism of action. researchgate.net Feeding experiments have shown that both campesterol and dihydrobrassicasterol can be synthesized from a common precursor, with the final stereochemistry determined by the regiofacial-specific reduction of the side-chain double bond. researchgate.net The relative abundance of these epimers can vary between plant species and tissues, and their distinct stereochemistry can influence their incorporation into membranes and their activity as hormone precursors.

Comparative Biosynthesis Across Biological Kingdoms

The biosynthesis of sterols, a critical class of lipids, varies significantly across different biological kingdoms. While the core pathways share common intermediates, the end products and the enzymatic machinery involved often reflect the specific physiological needs and evolutionary history of the organism. This section explores the species-specific pathways in plants, the divergence from the main ergosterol pathway in fungi, and the unique metabolic strategies of sterol auxotrophs like oomycetes and nematodes.

Plant Sterol Biosynthesis: Species-Specific Pathways and Variations

In plants, the sterol biosynthesis pathway is a complex network that produces a diverse array of phytosterols, which are essential for membrane structure and function, and as precursors for hormones like brassinosteroids. nih.gov The pathway diverges from the cholesterol synthesis pathway after the formation of cycloartenol. A key step in the diversification of plant sterols is the alkylation at the C-24 position of the sterol side chain, catalyzed by sterol methyltransferases (SMTs). core.ac.uknih.gov

Arabidopsis thaliana possesses three SMTs (SMT1, SMT2, and SMT3) that are homologous to the yeast ERG6 gene. core.ac.ukfrontiersin.org These enzymes catalyze the addition of one or two methyl groups to the sterol side chain. core.ac.ukfrontiersin.org SMT1 is primarily responsible for the first methylation step, while SMT2 and SMT3 are involved in the second, leading to the production of 24-ethyl sterols. nih.gov Genetic studies in Arabidopsis have shown that mutations in these SMT genes lead to significant alterations in the sterol profile, including an accumulation of cholesterol, which is typically a minor component in wild-type plants. core.ac.uknih.gov This highlights the crucial role of C-24 alkylation in directing sterol biosynthesis away from cholesterol towards the production of characteristic plant sterols like sitosterol and campesterol.

In Solanum tuberosum (potato), the sterol profile is also dominated by C-24 alkylated sterols, with β-sitosterol being a major component. nih.gov The biosynthesis of steroidal glycoalkaloids (SGAs), which are important defense compounds in potato, is believed to utilize cholesterol as a precursor. slu.senih.gov Research involving the overexpression of a soybean SMT1 in potato has demonstrated that enhancing the C-24 alkylation pathway can lead to a decrease in cholesterol levels and a corresponding reduction in glycoalkaloid content. nih.gov This indicates a competitive relationship between the pathway leading to C-24 alkylated phytosterols and the pathway that produces cholesterol for SGA synthesis.

OrganismKey Enzymes in Sterol MethylationMajor Sterol ProductsImpact of Altered Methylation
Arabidopsis thalianaSMT1, SMT2, SMT3Sitosterol, CampesterolIncreased cholesterol levels
Solanum tuberosumSterol Methyltransferasesβ-sitosterolReduced cholesterol and glycoalkaloid levels with SMT1 overexpression

Fungal Sterol Biosynthesis: Divergence from Ergosterol Pathway

The predominant sterol in most fungi is ergosterol, which plays a role analogous to cholesterol in mammalian cell membranes. mdpi.comnih.gov The ergosterol biosynthesis pathway is a common target for antifungal drugs. mdpi.comnih.gov

In the model yeast Saccharomyces cerevisiae, the biosynthesis of ergosterol is a well-characterized process involving a series of enzymatic steps that diverge from the cholesterol pathway after the synthesis of lanosterol. mdpi.commdpi.com Key enzymes, often designated as ERG proteins, are responsible for the modifications that lead to ergosterol, including the introduction of double bonds and the methylation at C-24. mdpi.com While the main pathway is geared towards ergosterol production, the presence of various sterol intermediates can be detected.

Pneumocystis carinii, an opportunistic fungal pathogen, presents a significant deviation from the typical fungal sterol biosynthesis. Unlike most fungi, P. carinii does not synthesize ergosterol as its primary sterol. oup.comnih.gov Instead, its membranes contain a significant amount of cholesterol, which is believed to be scavenged from its mammalian host. oup.comnih.govasm.org Despite this reliance on host cholesterol, the genome of P. carinii contains genes with homology to those involved in sterol biosynthesis, and the organism is capable of producing some unique, non-host-derived sterols. oup.comcurtin.edu.au This suggests a functional, albeit truncated or modified, sterol metabolic pathway that diverges significantly from the canonical ergosterol synthesis route. The organism's inability to produce ergosterol contributes to its resistance to many common antifungal drugs that target the ergosterol pathway. nih.gov

OrganismPrimary SterolKey Features of Sterol Biosynthesis
Saccharomyces cerevisiaeErgosterolWell-defined ergosterol biosynthesis pathway (ERG pathway).
Pneumocystis cariniiCholesterol (scavenged)Lacks de novo ergosterol synthesis; utilizes host cholesterol; produces some unique sterols. oup.comnih.gov

Sterol Metabolism in Oomycetes and Nematodes: Auxotrophy and Host Dependence

Oomycetes and nematodes are examples of eukaryotes that exhibit sterol auxotrophy, meaning they lack the ability to synthesize sterols de novo. researchgate.netusda.gov This metabolic limitation makes them entirely dependent on their hosts for the acquisition of essential sterols. researchgate.netusda.gov

Oomycetes, such as the plant pathogen Phytophthora capsici, cannot produce their own sterols and must acquire them from their plant hosts to support their growth and reproduction. nih.govfrontiersin.orgnih.gov While they are sterol auxotrophs, their genomes have been found to retain a few genes that are homologous to those in the sterol biosynthesis pathway, such as the C-5 sterol desaturase (ERG3) and Δ7-sterol reductase. frontiersin.orgnih.govresearchgate.net The function of these retained enzymes may be to modify the sterols acquired from the host to better suit their physiological needs. researchgate.net The dependence of oomycetes on host sterols presents a potential target for developing new disease control strategies. researchgate.net

Similarly, nematodes are unable to synthesize the steroid nucleus and therefore have an absolute dietary requirement for sterols. usda.govnih.govresearchgate.net They obtain these essential lipids from their hosts, which can be plants, animals, or other organisms. usda.govnih.gov Parasitic nematodes have been shown to absorb and metabolize host sterols. nih.gov For instance, some plant-parasitic nematodes can dealkylate C-24 alkylated plant sterols to produce cholesterol. usda.govresearchgate.net Free-living nematodes like Caenorhabditis elegans have been used as model organisms to study nematode sterol metabolism, revealing pathways for C-24 dealkylation and other modifications of dietary sterols. nih.govcapes.gov.br

Regulation of this compound Biosynthesis and Homeostasis

The biosynthesis of sterols is a highly regulated process to ensure that the cellular levels of these essential molecules are maintained within a narrow range. This regulation occurs at multiple levels, including the control of gene expression and the modulation of enzyme activity through feedback mechanisms.

Molecular Mechanisms of Enzyme Regulation and Gene Expression

The expression of genes encoding sterol biosynthetic enzymes is tightly controlled by transcription factors that respond to the cellular sterol status. researchgate.net In animals and fungi, the Sterol Regulatory Element-Binding Proteins (SREBPs) are key regulators of cholesterol and ergosterol biosynthesis, respectively. nih.govfrontiersin.org When cellular sterol levels are low, SREBPs are activated and move to the nucleus to upregulate the transcription of genes involved in sterol synthesis. researchgate.net

In plants, the regulation of sterol biosynthesis is less understood but is known to involve feedback mechanisms. For example, the expression of some sterol biosynthetic genes in Arabidopsis is affected by the levels of sterols and brassinosteroids. nih.gov The transcription of SMT genes, which are crucial for the production of C-24 alkylated sterols, appears to be regulated by a sterol feedback mechanism. nih.gov

The enzymes themselves are also subject to regulation. For instance, HMG-CoA reductase, a key rate-limiting enzyme in the mevalonate pathway (the precursor to all isoprenoids, including sterols), is regulated by phosphorylation and by sterol-accelerated degradation. nih.govresearchgate.net

Feedback Inhibition and Metabolic Flux Control

Lanosterol, the first sterol produced in the pathway, and other intermediates can also participate in this feedback regulation. nih.govresearchgate.net This intricate system of feedback control ensures that the production of sterols is finely tuned to the cell's needs, preventing both deficiency and toxic accumulation of these vital lipids. The regulation of metabolic flux is also influenced by the availability of substrates and cofactors, as well as by the activity of downstream enzymes that convert sterols into other essential molecules. nih.govmdpi.com

Insufficient Information to Generate Article on this compound

Following a comprehensive search for scientific literature, it has been determined that there is a significant lack of specific information regarding the biosynthesis and metabolic pathways of the chemical compound this compound. While general principles of sterol and cholesterol metabolism are well-documented, data detailing the precise enzymatic steps, regulatory mechanisms, and the interplay of this compound with other lipid metabolic pathways are not sufficiently available in the public domain to construct a scientifically rigorous and detailed article as per the requested outline.

The initial search strategy focused on identifying key enzymes and intermediate molecules involved in the potential biosynthesis of this compound. However, the search results did not yield specific pathways analogous to those established for cholesterol or other well-known sterols. General information on cholesterol biosynthesis, including the roles of enzymes like HMG-CoA reductase and the subsequent cyclization of squalene, provides a broad framework for sterol synthesis. Similarly, literature on the metabolism of other methylated sterols, such as 4-methylsterols and 24-methylcholesterol, offers insights into the types of enzymatic modifications that can occur on the cholesterol backbone. Despite this, direct evidence and detailed research findings specifically elucidating the metabolic fate and biosynthetic origin of the methyl group at the C-20 position of cholesterol are absent.

Furthermore, investigations into the interplay of this compound with other lipid metabolic pathways, such as fatty acid and glycerolipid metabolism, also proved inconclusive. While the intricate connections between cholesterol homeostasis and other lipid classes are an active area of research, the specific role or influence of this compound within this network remains uncharacterized.

Due to this absence of specific and detailed scientific data, it is not possible to generate a thorough and accurate article that adheres to the user's structured outline for "," with a specific focus on its "Interplay with Other Lipid Metabolic Pathways." Any attempt to do so would be speculative and would not meet the required standards of scientific accuracy and detail. Further primary research is necessary to elucidate the metabolic significance of this compound before a comprehensive review can be written.

Biological Functions and Physiological Roles of 20 Methylcholesterol

Structural Roles in Biological Membranes

Like other sterols, 20-methylcholesterol is an amphipathic molecule that intercalates into phospholipid bilayers, where it performs essential functions in maintaining membrane integrity and regulating its physical properties. slideshare.netnih.gov Its orientation within the membrane involves the polar 3β-hydroxyl group interacting with the aqueous environment and phospholipid head groups, while the rigid steroid ring system and hydrophobic side chain align with the fatty acid tails of phospholipids. harvard.eduuniv.kiev.ua

The insertion of this compound into the phospholipid bilayer has a profound impact on membrane fluidity and permeability. Similar to cholesterol, it exerts a dual regulatory effect. walshmedicalmedia.com In membranes rich in unsaturated fatty acids, which are loosely packed, the rigid sterol ring system fills gaps and restricts the movement of the acyl chains, thereby decreasing fluidity and permeability. walshmedicalmedia.comnumberanalytics.com Conversely, at lower temperatures or in membranes with highly saturated fatty acids that tend to pack tightly, this compound disrupts the ordered arrangement, preventing the transition to a rigid gel state and thus maintaining fluidity. uvigo.esfau.eu

This compound is a key component in the formation of specialized membrane microdomains, often referred to as lipid rafts. adelaide.edu.au These platforms are small, dynamic assemblies enriched in specific lipids (like sphingolipids and sterols) and proteins. nih.govwikipedia.org In plants, these domains, also known as detergent-resistant membranes (DRMs), are composed of a complex mixture of phytosterols (B1254722), including a significant proportion of this compound (campesterol), alongside sitosterol (B1666911) and stigmasterol (B192456). nih.gov

The formation of these rafts is driven by the preferential interaction between the rigid structure of sterols and the long, saturated acyl chains of sphingolipids, leading to a more ordered and tightly packed lipid phase (liquid-ordered, Lo) that is distinct from the surrounding, more fluid bilayer (liquid-disordered, Ld). nih.govmpi-cbg.de By contributing to the formation of these platforms, this compound helps compartmentalize cellular processes, bringing together proteins involved in signaling cascades and regulating their interactions. nih.govwikipedia.org

Table 1: Comparison of Typical Lipid Raft Components in Animal and Plant Membranes

Component Animal Cell Rafts Plant Cell Rafts (DRMs)
Primary Sterol Cholesterol Complex mixture: β-Sitosterol, This compound (Campesterol) , Stigmasterol nih.gov
Primary Sphingolipid Sphingomyelin, Glycosphingolipids Glucosylceramides, Inositol Phosphorylceramides nih.gov
Associated Proteins GPI-anchored proteins, Receptor Tyrosine Kinases, G-proteins Receptor-like kinases, ATPases, Transporters nih.govresearchgate.net

This compound directly influences the function of membrane-associated proteins through its interactions with the surrounding phospholipid bilayer. nih.gov The hydroxyl group of the sterol forms hydrogen bonds with the polar head groups of phospholipids, while the hydrophobic ring and tail engage in van der Waals interactions with the fatty acid chains. univ.kiev.uaresearchgate.net The presence of the sterol alters the physical properties of the bilayer, such as its thickness and curvature, which in turn affects the conformational stability and activity of integral and peripheral membrane proteins. mdpi.com

The distinct structure of this compound, particularly its C-24 methyl group, can lead to specific interactions. researchgate.net This structural feature can influence the packing against the acyl chains of phospholipids, creating a unique lipid environment that may be required for the proper localization and function of certain proteins, such as auxin efflux carriers (PIN proteins) in plants. oup.com Disruptions in the native sterol composition, including the ratio of this compound to other sterols, can lead to mislocalization of membrane proteins and subsequent defects in cellular processes. nih.govoup.com

Precursor for Downstream Biomolecule Synthesis

Beyond its structural capacity, this compound serves as a crucial metabolic intermediate for the synthesis of vital steroid hormones that regulate growth and development in both plants and invertebrates.

In the plant kingdom, this compound (campesterol) is the primary precursor for the biosynthesis of brassinosteroids (BRs), a class of polyhydroxylated steroid hormones essential for plant growth and development. researchgate.netbiorxiv.orgresearchgate.net BRs regulate a vast array of physiological processes, including cell elongation, cell division, vascular differentiation, seed germination, and stress responses. frontiersin.orgbiorxiv.org

The biosynthetic pathway begins with campesterol (B1663852) and proceeds through a series of hydroxylation and oxidation reactions, catalyzed by various cytochrome P450 enzymes, to produce the most biologically active brassinosteroid, brassinolide. biorxiv.orgresearchgate.net Mutants deficient in the synthesis of campesterol or in downstream steps of the BR pathway exhibit severe developmental defects, such as extreme dwarfism, reduced fertility, and abnormal leaf and vascular morphology, highlighting the indispensable role of this sterol as a hormone precursor. oup.combiorxiv.org

Table 2: Simplified Overview of the Brassinosteroid Pathway Starting from this compound (Campesterol)

Precursor/Intermediate Key Conversion Step Product Developmental Role of Pathway
This compound (Campesterol) Initial C-22 hydroxylation (Late C-6 oxidation pathway) 6-Deoxocathasterone Regulates cell division, elongation, photomorphogenesis, and stress responses researchgate.netfrontiersin.orgbiorxiv.org
6-Deoxocathasterone Series of oxidation/hydroxylation steps 6-Deoxocastasterone
6-Deoxocastasterone C-6 oxidation Castasterone
Castasterone Baeyer-Villiger oxidation (Lactonization) Brassinolide (most active BR)

Many invertebrates, particularly insects, are sterol auxotrophs, meaning they cannot synthesize sterols de novo and must acquire them from their diet. nih.govmdpi.com These dietary sterols are essential precursors for the synthesis of ecdysteroids, which are steroid hormones that govern molting, metamorphosis, and reproduction. nih.govd-nb.info

While zoophagous insects can obtain cholesterol directly, herbivorous insects ingest a variety of phytosterols, including this compound (campesterol). nih.gov Many of these insects possess enzymatic pathways to dealkylate C28 and C29 phytosterols to produce cholesterol (a C27 sterol), which is the canonical precursor for the primary ecdysteroid, 20-hydroxyecdysone. researchgate.net However, some groups of insects have evolved to utilize C28 sterols directly. mdpi.com For these species, this compound can serve as the direct precursor for the synthesis of C28-ecdysteroids, such as makisterone (B1173491) A, which functions as their principal molting hormone. mdpi.com This demonstrates a crucial adaptation, allowing these invertebrates to thrive on a diet rich in plant-based sterols.

Table 3: Comparison of C27 and C28 Ecdysteroid Precursors in Invertebrates

Feature C27 Ecdysteroid Pathway C28 Ecdysteroid Pathway
Dietary Sterol Source Cholesterol or Phytosterols (e.g., Sitosterol, Campesterol) This compound (Campesterol) and other C28 Phytosterols nih.govmdpi.com
Key Precursor Cholesterol (C27) This compound (Campesterol) (C28) mdpi.com
Major Active Hormone 20-Hydroxyecdysone (C27) Makisterone A (C28) mdpi.com
Typical Organisms Most insects (capable of dealkylation) Some herbivorous insects (e.g., certain Hemiptera) mdpi.com

Involvement in Cellular and Developmental Processes

Phytosterols, including this compound (campesterol), are integral components of plant cell membranes and are essential for normal plant growth, cell expansion, and division. biorxiv.orgbiorxiv.org They influence the fluidity and permeability of membranes, which in turn affects the function of membrane-bound proteins and signaling pathways. mdpi.com The production rate of sterols is generally high in actively growing and proliferating tissues. researchgate.netnih.gov

This compound and other phytosterols play significant roles in tissue differentiation and the shaping of organs in plants. mdpi.com Their involvement is critical for processes such as vascular differentiation, root hair development, and stomatal development. slu.semdpi.com

Vascular Differentiation: The proper formation of vascular tissues, which are responsible for water and nutrient transport, is dependent on correct sterol biosynthesis. Mutants with altered sterol composition, such as the cvp1 mutant in Arabidopsis, exhibit aberrant alignment of vascular strands and misshapen vascular cells. frontiersin.orgresearchgate.net This mutant has a defect in an enzyme that acts at a branch point in the sterol pathway, affecting the ratio of campesterol to other sterols. researchgate.net This highlights the importance of a balanced sterol profile for vascular cell polarization and alignment.

Root Hair Development: Structural sterols, including this compound, are important for the initiation and tip growth of root hairs. researchgate.netnih.gov They accumulate specifically in the plasma membrane of the developing root hair tip, suggesting a role in establishing and maintaining cell polarity during growth. researchgate.netnih.gov The smt1 mutant, which has an altered sterol composition, shows defects in root hair development. frontiersin.org Furthermore, proteins involved in regulating root hair development, such as the GLABRA2 (GL2) transcription factor, are thought to interact with sterols. frontiersin.orgfrontiersin.org

Stomatal Development: Stomata are pores on the leaf surface that regulate gas exchange, and their proper development and patterning are crucial for plant survival. Recent research has shown that the homeostasis of phytosterols in guard cells, the cells that form the stomata, is critical for correct stomatal development. biorxiv.orgbiorxiv.org A lack of a specific enzyme involved in releasing free campesterol from its stored form leads to a decrease in brassinosteroid levels and an increase in stomatal density. biorxiv.org This indicates that campesterol-derived brassinosteroids play a role in regulating the cell fate decisions during stomatal development. biorxiv.org

Polar cell growth, a process fundamental to the development of structures like root hairs and pollen tubes, relies on the establishment and maintenance of cellular polarity. Structural sterols, including this compound, are emerging as key players in this process. researchgate.netnih.gov They are thought to be involved in creating specialized membrane domains, often referred to as lipid rafts, which serve as platforms for organizing proteins and signaling molecules required for polarized growth. researchgate.net

The localization of certain proteins, such as the PIN-FORMED (PIN) auxin efflux carriers, which are crucial for establishing auxin gradients that guide plant development, is dependent on proper sterol composition in the plasma membrane. frontiersin.org Mutants with altered sterol profiles, such as smt1 and cpi1, show mislocalization of PIN proteins and defects in polar auxin transport, leading to developmental abnormalities. ugent.bemdpi.com This suggests that sterols are required for the correct trafficking and polar targeting of these important proteins. nih.govfrontiersin.org The local enrichment of sterols at the site of root hair emergence serves as a predictive marker for the establishment of the growth axis. researchgate.netnih.gov

Signaling and Intercellular Communication Mechanisms

Liver X Receptors (LXRs) are nuclear receptors that play a pivotal role in regulating cholesterol and lipid metabolism. ub.edufrontiersin.org They act as cellular sensors for cholesterol levels, and their activation leads to the transcription of genes involved in cholesterol efflux, transport, and conversion to bile acids. nih.gov There are two isoforms, LXRα (NR1H3) and LXRβ (NR1H2), which have distinct tissue expression patterns but regulate a similar set of genes. frontiersin.orgnih.gov LXRα is predominantly found in the liver, intestine, adipose tissue, and macrophages, while LXRβ is expressed ubiquitously. ub.edunovusbio.com

While oxidized derivatives of cholesterol (oxysterols) are the well-established natural ligands for LXRs, some phytosterols have also been shown to act as LXR agonists. nih.govnih.gov 24-methylcholesterol (a stereoisomer of this compound, often referred to as campesterol) can activate LXR signaling. caymanchem.comglpbio.cn This activation has been shown to have potential therapeutic implications, such as suppressing the proliferation of certain cancer cells. caymanchem.com The ability of phytosterols to act as LXR agonists suggests a mechanism by which dietary components can influence lipid metabolism and cellular processes regulated by these receptors.

The following table summarizes the characteristics of Liver X Receptors.

ReceptorGene NamePrimary Expression SitesKnown Functions
LXRα NR1H3Liver, intestine, adipose tissue, macrophages. nih.govnovusbio.comRegulation of cholesterol homeostasis, fatty acid synthesis, and inflammation. ub.edunih.gov
LXRβ NR1H2Ubiquitous. ub.edunih.govRegulation of cholesterol metabolism and has roles in the central nervous system. ub.edunih.gov

Modulation of Intracellular Signal Transduction Pathways (e.g., MAPK, Sonic Hedgehog (SHH) Signaling)

While direct evidence detailing the specific modulatory role of this compound on MAPK and Sonic Hedgehog (SHH) signaling pathways is still emerging, the broader context of phytosterol involvement in cellular signaling provides a framework for its potential functions.

Mitogen-Activated Protein Kinase (MAPK) Signaling: The MAPK cascade is a crucial signaling pathway in plants, involved in processes ranging from cell division and differentiation to stress responses. In Arabidopsis thaliana, phytosterols are essential for proper stomatal development, a process regulated by a MAPK cascade. The pathway involves the dephosphorylation of BR-INSENSITIVE2 (BIN2) by BSU1, which then releases its inhibition of a MAPK cascade, ultimately suppressing the activity of the transcription factor SPEECHLESS (SPCH) to control stomatal formation. Although not directly implicating this compound, its presence as a key phytosterol in Arabidopsis suggests a potential role in maintaining the membrane integrity and fluidity necessary for the proper function of receptor and signaling proteins within the MAPK pathway. Detergent-resistant membrane fractions, which are enriched in phytosterols like this compound, have been shown to be platforms for signaling proteins, including MAPKs, in response to biotic stress.

Sonic Hedgehog (SHH) Signaling: The Sonic Hedgehog signaling pathway is fundamental during embryonic development in vertebrates. The signaling molecule, SHH, requires cholesterol modification to function correctly. While SHH signaling is primarily studied in animals where cholesterol is the main sterol, the structural similarities between cholesterol and phytosterols like this compound raise questions about potential interactions. In vertebrates, the SHH pathway is initiated when the SHH ligand binds to the Patched1 (PTCH1) receptor, alleviating its inhibition of Smoothened (SMO), a G protein-coupled receptor. This activation of SMO is critical for the downstream signaling cascade. Given that other sterol-like molecules can influence this pathway, it is conceivable that plant-derived sterols could have modulatory effects, though specific research on this compound is lacking.

Roles in Plant Defense Responses and Environmental Stress Adaptations

This compound, as a significant component of the phytosterol profile in many plant species, plays a role in how plants respond to both biotic and abiotic challenges.

Plant Defense Responses: Plants utilize a sophisticated arsenal (B13267) of chemical defenses against pathogens and herbivores. Phytosterols, including this compound, are integral to these defense mechanisms. They can act as precursors to defensive compounds like glycoalkaloids, which have been shown to confer resistance against various pests and diseases. For instance, high glycoalkaloid content is associated with increased resistance to bacterial soft rot and fungal pathogens. Furthermore, the sterol composition of plant membranes can influence the plant's ability to recognize and respond to pathogen-associated molecular patterns (PAMPs). Changes in sterol profiles have been linked to the activation of defense-related genes, such as the PR-1 gene in Arabidopsis thaliana. The physical properties of membranes, influenced by their sterol composition, are also crucial for defense, affecting the function of membrane-bound enzymes and receptors involved in immune signaling.

Environmental Stress Adaptations: Plants, being sessile organisms, must adapt to a variety of environmental stresses, including drought, salinity, and extreme temperatures. Phytosterols contribute to this adaptation by modulating membrane fluidity, which is crucial for maintaining cellular function under stress conditions. For example, specific phytosterols have been shown to modulate

Advanced Research Methodologies and Experimental Approaches

Extraction and Purification Techniques for Sterol Analysis

The initial and critical stage in analyzing 20-methylcholesterol involves its extraction from the biological source and subsequent purification to remove interfering compounds.

Lipid Extraction from Diverse Biological Matrices (e.g., Plant Tissues, Microbial Cultures, Invertebrate Samples)

The extraction of lipids, including this compound, from various biological samples is the foundational step for analysis. The choice of method depends on the nature of the matrix.

Plant Tissues: For plant materials, solvent extraction is a common method. researchgate.net Solvents like hexane (B92381) or a chloroform-methanol mixture are frequently used to isolate lipids from oilseeds and other plant tissues. researchgate.net Supercritical fluid extraction (SFE) with carbon dioxide offers a more selective alternative. researchgate.netnih.gov To enhance the efficiency of lipid extraction from plant cells, which have rigid cell walls, various pretreatment methods like mechanical, chemical, or enzymatic disruption are often employed to improve solvent penetration. nih.gov

Microbial Cultures: Lipid analysis in bacterial cultures first requires harvesting the cells. frontiersin.org For microalgae, which possess tough cell walls that hinder solvent access, cell disruption is a crucial preliminary step to improve lipid extraction yields. nih.gov Common lipid extraction methods for microbial sources include the Folch or Bligh-Dyer procedures, which utilize a chloroform (B151607) and methanol (B129727) mixture. nih.govumk.pl Some microbial cultures known for lipid accumulation include Chlorella, Lipomyces, and Yarrowia. mdpi.com

Invertebrate Samples: In the case of invertebrate samples, such as snails, analysis begins with the isolation of the organism's body. tandfonline.com For analyzing sterols in human plasma, a small sample volume is typically required, to which deuterated standards are added before proceeding with lipid extraction using a methanol:dichloromethane mixture. nih.gov For cultured cells like macrophages, they are first harvested and washed with phosphate-buffered saline before cell lysis to release the sterol content. creative-proteomics.com

Saponification and Acid Hydrolysis Procedures for Sterol Liberation

Sterols in biological samples often exist in free form or as esters with fatty acids or glycosides. springernature.comresearchgate.netnrel.gov To analyze the total sterol content, these conjugated forms must be broken down to release the free sterols.

Saponification (Alkaline Hydrolysis): This is a widely used method to hydrolyze sterol esters. springernature.comaocs.orgnih.gov The process typically involves heating the lipid extract with an alcoholic solution of a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH). aocs.orgkirj.ee This reaction cleaves the ester bonds, liberating the free sterols and converting the fatty acids into soap. aocs.orggoogle.com The resulting "unsaponifiable matter," which contains the sterols, is then extracted. google.commdpi.com However, saponification alone is not sufficient to break the glycosidic bonds in steryl glycosides. core.ac.uk

Acid Hydrolysis: To liberate sterols from steryl glycosides and complex matrices like cereals, an acid hydrolysis step is necessary. aocs.orgcore.ac.uk This procedure is often performed prior to saponification. researchgate.netaocs.orgcore.ac.uk For instance, a sample can be refluxed with hydrochloric acid to break the glycosidic linkages. aocs.org In some cases, a mild acid hydrolysis has been shown to significantly increase the yield of sterols from yeast. nih.gov For microalgal biomass, a dilute acid hydrolysis method is used to solubilize cell contents and hydrolyze bound sterols. nrel.gov

Summary of Hydrolysis Techniques for Sterol Liberation
TechniqueDescriptionTarget LinkagesCommon ReagentsTypical ConditionsApplicable Matrices
Saponification (Alkaline Hydrolysis)Cleavage of ester bonds using a strong base.Ester bonds in sterol esters.Potassium Hydroxide (KOH), Sodium Hydroxide (NaOH) in ethanol (B145695) or methanol. aocs.orgkirj.eeHeating under reflux. kirj.eenih.govRefined oils, fats, animal tissues. nih.govaocs.org
Acid HydrolysisCleavage of glycosidic bonds using a strong acid.Glycosidic bonds in steryl glycosides.Hydrochloric Acid (HCl). aocs.orgcore.ac.ukRefluxing at elevated temperatures. aocs.orgCereals, plant tissues with steryl glycosides, microalgae. nrel.govaocs.orgcore.ac.uk
Combined Acid and Alkaline HydrolysisSequential use of acid and alkaline hydrolysis.Both ester and glycosidic bonds.HCl followed by KOH or NaOH. researchgate.netcore.ac.ukSequential refluxing.Complex matrices like cereal products to determine total sterol content. core.ac.uk

Chromatographic Separation Methods (Thin Layer Chromatography, Solid Phase Extraction, High-Performance Liquid Chromatography, Column Chromatography)

Following extraction and hydrolysis, the crude sterol fraction often contains other unsaponifiable lipids that can interfere with analysis. aocs.orgmdpi.com Therefore, chromatographic techniques are employed for purification and separation.

Thin-Layer Chromatography (TLC): TLC is a conventional method used to isolate sterols from the unsaponifiable matter. mdpi.comcore.ac.ukresearchgate.net The separated sterol bands on the TLC plate can be scraped off, and the sterols extracted for further analysis. researchgate.net Different solvent systems can be used to achieve separation; for example, a hexane/diethyl ether/acetic acid mixture has been used to separate phytosterol classes. aocs.org Reversed-phase and argentation TLC have also been employed for separating various sterols. tandfonline.com

Solid-Phase Extraction (SPE): SPE is a more rapid and efficient alternative to TLC for sample cleanup and sterol isolation. aocs.orgresearchgate.nettandfonline.com It uses cartridges containing a solid adsorbent, such as silica (B1680970) or C18-bonded silica, to separate compounds based on their polarity. mdpi.comtandfonline.comlipidmaps.org For instance, a silica SPE cartridge can be used to separate sterols from less polar compounds like cholesteryl esters and more polar interfering substances. lipidmaps.org This technique requires smaller solvent volumes and can lead to higher recovery rates compared to TLC. aocs.org

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both the purification and analysis of sterols. nih.govmdpi.com Preparative HPLC can be used to isolate sterol fractions from the unsaponifiable matter. mdpi.com Reversed-phase HPLC, often with a C18 column, is commonly used for separating different sterol compounds based on their hydrophobicity. lipidmaps.orggerli.com

Column Chromatography (CC): Open glass column chromatography is another traditional method for purifying and fractionating sterols. researchgate.netnih.govmdpi.com Silica gel or alumina (B75360) are common stationary phases. nih.govaocs.org By using a sequence of solvents with increasing polarity, different classes of sterols (e.g., 4,4'-dimethylsterols, 4-methylsterols, and 4-desmethylsterols) can be separated. aocs.org However, this method can be time-consuming. aocs.org

Comparison of Chromatographic Separation Methods for Sterol Purification
MethodPrincipleAdvantagesDisadvantagesTypical Application
Thin Layer Chromatography (TLC)Separation on a thin layer of adsorbent based on polarity.Simple, inexpensive, good for qualitative analysis. farmaciajournal.comLaborious, time-consuming, lower recovery. aocs.orgresearchgate.netInitial separation of sterols from unsaponifiables. mdpi.comcore.ac.uk
Solid Phase Extraction (SPE)Separation through a packed cartridge based on affinity.Fast, high recovery, low solvent consumption. aocs.orgtandfonline.comMay not properly separate all unsaponifiable matter. mdpi.comCleanup of lipid extracts before GC or HPLC analysis. nih.govlipidmaps.org
High-Performance Liquid Chromatography (HPLC)Separation in a packed column under high pressure.High resolution, good for quantification and purification. mdpi.comnih.govMore complex instrumentation, can have bubble and pressure issues with certain solvents. mdpi.comIsolation of pure sterol fractions and quantitative analysis. nih.govmdpi.com
Column Chromatography (CC)Separation in a packed glass column by gravity flow.Good for large-scale separation. researchgate.netTime-consuming, requires large solvent volumes, not ideal for multiple samples. nih.govaocs.orgFractionation of sterol classes (desmethyl, monomethyl, dimethyl). aocs.org

Quantitative and Qualitative Analytical Techniques

Once a purified sterol fraction is obtained, advanced analytical techniques are used for the identification (qualitative analysis) and measurement (quantitative analysis) of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography is a cornerstone technique for sterol analysis, often coupled with either a flame ionization detector or a mass spectrometer. springernature.comnih.govnih.gov

GC-MS: This powerful combination allows for both the separation of complex mixtures and the identification of individual components based on their mass spectra. nih.govacs.org The mass spectrometer provides structural information, making it an excellent tool for qualitative analysis. nih.govspringernature.com

GC-FID: GC with a flame ionization detector is a robust and widely used method for the quantitative analysis of sterols. eurofins.comacademicjournals.org The detector response is proportional to the amount of substance being analyzed, allowing for accurate quantification when calibrated with appropriate standards. kirj.ee

For GC analysis, sterols, which have low volatility, are typically converted into more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers, prior to injection. eurofins.com The choice of GC column is also critical for achieving good separation of different sterols. aocs.org

Liquid Chromatography-Mass Spectrometry (LC-MS, Electrospray Ionization MS, Tandem MS)

Liquid chromatography coupled with mass spectrometry has emerged as a highly sensitive and specific method for sterol analysis, offering the advantage of analyzing sterols without prior derivatization. acs.orgfrontiersin.orgresearchgate.net

LC-MS: This technique separates sterols using HPLC, and the eluting compounds are then introduced into a mass spectrometer for detection and identification. researchgate.netnih.gov It is particularly useful for analyzing polar sterol conjugates. frontiersin.org

Electrospray Ionization (ESI)-MS: ESI is a soft ionization technique commonly used in LC-MS for analyzing sterols. lipidmaps.orgnih.govfrontiersin.org It typically forms ions such as [M+H]+ or [M+NH4]+, allowing for the determination of the molecular weight of the sterol. lipidmaps.org

Tandem MS (MS/MS): Tandem mass spectrometry provides enhanced structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. lipidmaps.orgnih.govspringernature.comfrontiersin.org This technique is invaluable for the unambiguous identification of specific sterols, including isomers, in complex biological mixtures. nih.govfrontiersin.orgmdpi.com By using methods like Multiple Reaction Monitoring (MRM), both free and esterified sterols can be accurately quantified. springernature.comnih.govlipidmaps.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of sterols like this compound. emerypharma.com The process often begins with one-dimensional (1D) proton (¹H) NMR, where factors like chemical shift, signal multiplicity, coupling constants, and integration are analyzed to assign protons to the molecular structure. emerypharma.com However, due to the complex and often overlapping signals in the spectra of large molecules like sterols, 1D NMR alone is frequently insufficient for a complete assignment. orgchemboulder.com

To overcome these complexities, two-dimensional (2D) NMR experiments are employed. These techniques provide correlation data that reveal connectivity between atoms. harvard.edu

Homonuclear Correlation Spectroscopy (COSY) establishes correlations between protons that are coupled to each other, helping to piece together proton networks within the molecule. iosrjournals.org

Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, providing a powerful method for assigning carbon signals based on their attached protons. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons separated by two or three bonds, which is crucial for identifying quaternary carbons and connecting different spin systems. emerypharma.com

For instance, the structural elucidation of novel this compound derivatives has been confirmed using a combination of these 1D and 2D NMR techniques alongside mass spectrometry. researchgate.netuoa.gr Furthermore, advancements in NMR technology, such as the use of cryoprobes and microprobes, have significantly reduced the amount of pure sample required for these detailed analyses to as little as 20–50 micrograms. chimia.ch Optimized 2D NMR sequences, like the symmetric and adiabatic HSQC, have been developed to allow for high-precision isotopic analysis of small quantities of cholesterol, a technique adaptable to its methylated analogs. nih.gov

Ambient Ionization Mass Spectrometry (AIMS) and Advanced MS Platforms

Ambient Ionization Mass Spectrometry (AIMS) represents a significant advancement in the analysis of sterols, enabling the direct examination of samples in their native state with minimal to no preparation. jst.go.jpresearchgate.netnih.gov This approach dramatically speeds up the analytical process, providing chemical information in seconds. dntb.gov.ua Techniques such as Direct Analysis in Real Time (DART) MS and Atmospheric Pressure Thermal Desorption Chemical Ionization (APTDCI) have been successfully applied to the rapid analysis of sterols. jst.go.jpresearchgate.net DART-MS, for example, can provide rapid fingerprinting of sterols in various oils. jst.go.jp APTDCI-MS has been used for the quantitative analysis of sterol profiles directly from dried blood spots. researchgate.net

Beyond AIMS, advanced MS platforms are critical for the sensitive and specific quantification of sterols. High-resolution mass spectrometry (HR-MS) is used to determine precise molecular formulas. nih.gov Tandem mass spectrometry (MS/MS), often performed on triple quadrupole instruments, allows for selected reaction monitoring (MRM), a highly specific and quantitative technique. nih.govpurdue.edu This method is frequently used in conjunction with liquid chromatography (LC-MS/MS) for the comprehensive analysis of sterol profiles in biological samples. elifesciences.orgnih.gov

Derivatization Strategies for Enhanced Analytical Detection (e.g., Trimethylsilyl Ethers, Picolinyl Esters, Methoxyamine Hydrochloride)

Due to the often poor ionization efficiency and thermal instability of free sterols, chemical derivatization is a common strategy to enhance their detection by mass spectrometry and gas chromatography. researchgate.netnih.gov The choice of derivatization reagent depends on the analytical technique and the specific functional groups present on the sterol.

Trimethylsilyl (TMS) Ethers : Silylation is the most common derivatization method for sterols intended for Gas Chromatography (GC) analysis. aocs.orgnih.gov Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of hexamethyldisilazane (B44280) and trimethylchlorosilane convert hydroxyl groups into more volatile and thermally stable TMS ethers. figshare.comcsic.esinternationaloliveoil.org This process is essential to prevent degradation during GC analysis and provides characteristic fragmentation patterns in GC-MS, aiding in structure identification. aocs.orgnih.gov

Picolinyl Esters : For analysis by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, derivatization to picolinyl esters significantly improves ionization efficiency. purdue.eduresearchgate.netnih.gov The picolinyl group provides a readily protonated site, enhancing signal intensity. mun.ca This strategy has been successfully used for the highly sensitive quantification of sterol profiles in human serum by LC-ESI-MS/MS, with detection limits below 1 picogram. nih.gov

Methoxyamine Hydrochloride (MeOX) : Sterols containing ketone functional groups can be derivatized with methoxyamine hydrochloride. thomassci.comsigmaaldrich.com This reagent converts the keto group into a methoxime derivative, which prevents the formation of multiple enol-TMS ether artifacts during subsequent silylation steps. nih.gov This two-step derivatization (methoximation followed by silylation) is a standard procedure in metabolomics for the comprehensive and accurate analysis of sterol profiles containing both hydroxyl and keto groups. figshare.comtcichemicals.comthescipub.com

Table 1: Comparison of Derivatization Strategies for Sterol Analysis

Derivatization Reagent Target Functional Group Primary Analytical Technique Key Advantages
Trimethylsilyl (TMS) Reagents (e.g., BSTFA, MSTFA) Hydroxyl (-OH) GC-MS Increases volatility and thermal stability; provides characteristic mass spectra. aocs.orgaocs.orgnih.gov
Picolinyl Chloride Hydroxyl (-OH) LC-ESI-MS, MALDI-MS Enhances ionization efficiency by adding a readily ionizable group; allows for very sensitive detection. nih.govresearchgate.netnih.gov
Methoxyamine Hydrochloride (MeOX) Ketone (C=O) GC-MS (usually with silylation) Prevents formation of multiple artifacts from keto groups; stabilizes the molecule for analysis. nih.govthomassci.comsigmaaldrich.com

Isotopic Labeling and Metabolic Tracing Studies

Isotopic labeling is a powerful methodology used to trace the metabolic fate of precursors and elucidate the complex biosynthetic pathways leading to compounds like this compound.

Use of Deuterium (B1214612) and Carbon-13 Labeled Precursors for Pathway Elucidation

Stable isotopes such as deuterium (²H or D) and carbon-13 (¹³C) are extensively used to map sterol biosynthesis. mdpi.comnih.gov Researchers administer labeled precursors and track the incorporation of the isotope into downstream metabolites using mass spectrometry or NMR. elifesciences.orgslu.se

For example, deuterium oxide (D₂O) can be added to cell culture media or administered to organisms, leading to the incorporation of deuterium into newly synthesized sterols. elifesciences.orgrsc.org The rate of deuterium incorporation provides a measure of the sterol synthesis rate. elifesciences.org Alternatively, specifically labeled precursors, such as ¹³C-acetate or ¹³C-lanosterol, can be used to trace the flow of carbon atoms through the pathway. nih.govresearchgate.net These studies have been instrumental in distinguishing between different biosynthetic routes, such as the Bloch and Kandutsch-Russell pathways for cholesterol synthesis, and can be applied to understand the formation of methylated sterols. elifesciences.org In plants, feeding experiments with deuterium-labeled cholesterol have definitively shown its role as a precursor to other steroidal compounds. slu.seresearchgate.net Similarly, ¹³C-labeling experiments have helped differentiate the contributions of the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways to the biosynthesis of sterols and other isoprenoids. nih.govresearchgate.net

Table 2: Examples of Isotopic Tracers in Sterol Biosynthesis Studies

Isotopic Tracer Method of Administration Analytical Technique Research Finding
Deuterium Oxide (D₂O) Added to drinking water/cell media LC-MS/MS Measures the in vivo turnover and synthesis rates of sterols. elifesciences.org
[1-¹³C]-Acetate Intraduodenal infusion GC-MS Assesses endogenous synthesis of cholesterol and its precursors in humans. nih.gov
Deuterium-labeled Cholesterol Fed to cut plant shoots LC-MS Confirmed cholesterol as a precursor for steroidal glycoalkaloids in potato. slu.se
¹³C-labeled Lanosterol (B1674476) Added to fibroblast cultures MS Measures residual cholesterol synthesis and identifies pathway inhibition points. researchgate.net

Radiochemical Assays for Enzyme Activity and Reaction Kinetics

Radiochemical assays, while used less frequently now due to safety considerations, have historically been and remain a valuable tool for studying enzyme kinetics. mdpi.comnih.gov These assays typically involve incubating an enzyme with a substrate that has been labeled with a radioisotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C). The enzymatic reaction is allowed to proceed, and then the radioactive product is separated from the unreacted radioactive substrate. The amount of radioactivity in the product is measured, providing a direct and highly sensitive quantification of enzyme activity. tdl.org This approach has been used to perform kinetic studies on key enzymes in sterol metabolism, such as sterol methyltransferase (SMT) and sterol O-acyltransferase (SOAT), providing insights into their catalytic mechanisms and inhibition. tdl.orgbiorxiv.org

Genetic and Molecular Biology Approaches

Investigating the biosynthesis of this compound also involves genetic and molecular biology techniques to identify and characterize the enzymes responsible. A common approach is to use microarrays or RNA-sequencing to identify genes that are upregulated under conditions where the production of the target sterol is increased. For example, a microarray study on potato tubers identified several genes related to sterol biosynthesis that were upregulated during wounding and light exposure, which correlated with increased glycoalkaloid content. slu.se

Once candidate genes are identified, their function can be confirmed through genetic manipulation. Down-regulating a specific gene (e.g., via RNA interference) or knocking it out can demonstrate its necessity for the production of a particular sterol. slu.se Conversely, overexpressing a gene can lead to increased production. For instance, the engineering of Saccharomyces cerevisiae to produce specific deuterated sterols involves the targeted modification of its metabolic pathways. rsc.org Furthermore, reverse genetics combined with isotopic labeling in organisms like Trypanosoma brucei helps to dissect the role of specific enzymes in lipid and sterol synthesis. plos.org These molecular approaches, combined with the analytical techniques described above, provide a comprehensive understanding of the biosynthesis and regulation of this compound.

Gene Knockout, Knockdown, and Overexpression in Model Organisms (e.g., Yeast, Arabidopsis thaliana, Tobacco)

The functional elucidation of sterol biosynthetic pathways, including those leading to C24-methylated sterols like this compound, heavily relies on genetic manipulation in model organisms. Techniques such as gene knockout, knockdown (e.g., via RNA interference or antisense suppression), and overexpression allow researchers to probe the specific roles of enzymes and regulatory factors.

In the model plant Arabidopsis thaliana, the manipulation of genes encoding sterol methyltransferases (SMTs) has been particularly insightful. SMTs are crucial enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the C24 position of the sterol side chain. biorxiv.org The Arabidopsis genome contains genes for SMT1, SMT2/CVP1, and SMT3. biorxiv.org Mutants in these genes exhibit distinct phenotypes and altered sterol profiles, revealing the specific functions of each enzyme. For instance, smt1 mutants, defective in the first methylation step, show severe defects in embryogenesis, cell polarity, and vascular development. biorxiv.orgoup.com This highlights the essential role of 24-methyl sterols in plant growth. biorxiv.org

Similarly, knockout mutants of other key enzymes in the pathway, such as cycloartenol (B190886) synthase (cas1), sterol C-14 reductase (fackel/fk), and sterol C8-C7 isomerase (hydra1), result in the accumulation of specific intermediates and severe developmental phenotypes, including seedling lethality. oup.commdpi.comfrontiersin.org Overexpression studies have also been valuable. For example, the overexpression of a soybean SMT1 gene in potato led to a reduced cholesterol level, while elevated cholesterol was observed in Arabidopsis smt1 mutants. frontiersin.org In tobacco, virus-induced gene silencing (VIGS) of CYP51, which encodes obtusifoliol (B190407) 14α-demethylase, resulted in the accumulation of its substrate, obtusifoliol, and other 14α-methyl sterols, leading to growth reduction. nih.gov

These genetic approaches collectively demonstrate that precise regulation of sterol composition is vital for normal cellular function and development. The specific changes in sterol profiles in these mutants provide a chemical fingerprint that helps to assign function to the disrupted gene.

Table 1: Effects of Gene Manipulation on Sterol Biosynthesis in Model Organisms

Organism Gene Manipulated Method Key Findings Reference(s)
Arabidopsis thaliana SMT1 (STEROL METHYLTRANSFERASE 1) Knockout Mutant (smt1) Accumulation of cycloartenol; deficiency in 24-methyl sterols; severe defects in embryogenesis and development. biorxiv.orgoup.com
Arabidopsis thaliana SMT2/CVP1 & SMT3 Double Knockout Mutant (cvp1 smt3) Accumulation of 24-methylenelophenol (B75269); altered sterol composition; severe dwarfism and developmental defects. oup.com
Arabidopsis thaliana FK (FACKEL) Knockout Mutant (fk) Accumulation of 14α-methyl sterols; defects in embryo and root patterning; seedling lethal. oup.com
Arabidopsis thaliana LAS1 (LANOSTEROL SYNTHASE 1) Overexpression Significantly increased levels of phytosterols (B1254722). biorxiv.org
Arabidopsis thaliana LAS1 (LANOSTEROL SYNTHASE 1) Knockout Mutant (las1) Absence of phytosterols derived from lanosterol, indicating an alternative pathway. biorxiv.org
Trigonella foenum-graecum SMT1 Knockdown Increased cholesterol levels but a significant reduction in diosgenin (B1670711). frontiersin.org
Trigonella foenum-graecum SMT1 Overexpression Increased diosgenin levels with no significant effect on cholesterol. frontiersin.org

Metabolic Engineering Strategies for Pathway Optimization and Compound Production

Metabolic engineering in microbial hosts, particularly the yeast Saccharomyces cerevisiae, is a powerful strategy for the heterologous production of valuable sterols. nih.gov Yeast is an attractive chassis for this purpose because it possesses a native and well-characterized ergosterol (B1671047) biosynthesis pathway, which shares common precursors like acetyl-CoA and farnesyl pyrophosphate with other sterol pathways. nih.govfrontiersin.org

Strategies to enhance the production of specific sterols, such as campesterol (B1663852) (a precursor to this compound), involve several key modifications. acs.org A primary approach is to increase the metabolic flux towards sterol biosynthesis. This is often achieved by overexpressing rate-limiting enzymes in the mevalonate (MVA) pathway, such as a truncated version of HMG-CoA reductase (tHMG1), which boosts the supply of precursors. frontiersin.org Another "push" strategy involves enhancing the supply of the initial building block, acetyl-CoA. nih.gov

Simultaneously, "pull" strategies are employed to direct the metabolic flux towards the desired product and away from competing endogenous pathways. frontiersin.org This typically involves the disruption or downregulation of genes in the native ergosterol pathway. For example, to produce campesterol and 24-methylene-cholesterol in yeast, the ERG5 and ERG4 genes, which encode a C-22 desaturase and a C-24 reductase respectively, can be disrupted. researchgate.net The disruption of ERG5 is often coupled with the introduction of a heterologous 7-dehydrocholesterol (B119134) reductase (DHCR7) to convert ergosterol intermediates into the cholesterol pathway. researchgate.net

Further optimization can be achieved by addressing cellular storage and regulatory mechanisms. Overexpressing sterol acyltransferases (e.g., ARE2) can enhance the esterification and storage of sterols in lipid droplets. frontiersin.org Additionally, manipulating global transcription factors like UPC2, which regulates ergosterol biosynthesis genes, can systematically upregulate the entire pathway. frontiersin.org Combining these strategies—pathway engineering, storage pool expansion, and regulatory control—has led to significant increases in the production of target sterols in engineered yeast. frontiersin.org

Table 2: Metabolic Engineering Strategies for Sterol Production in S. cerevisiae

Strategy Target/Method Effect Outcome Example Reference(s)
Enhance Precursor Supply Overexpression of truncated HMG-CoA reductase (tHMG1) Increases flux through the mevalonate pathway Significant increase in squalene (B77637) supply for sterol synthesis. frontiersin.org
Disrupt Competing Pathways Knockout of ERG4 and ERG5 genes Prevents formation of ergosterol, redirecting flux to heterologous sterols Accumulation of campesterol and 24-methylene-cholesterol when combined with DHCR7 expression. researchgate.net
Introduce Heterologous Enzymes Expression of plant-derived DHCR7 Catalyzes the reduction of a C7-C8 double bond, a key step in cholesterol synthesis Enables production of cholesterol-pathway intermediates. researchgate.net
Upregulate Pathway Genes Overexpression of a mutant transcription factor (UPC2-1) Constitutively activates transcription of ergosterol biosynthesis genes Increased ergosterol content from 10 mg/g DCW to 16.7 mg/g DCW. frontiersin.org
Expand Storage Capacity Overexpression of acetyl-CoA carboxylase (ACC1) and sterol acyltransferase (ARE2) Increases fatty acid synthesis and sterol esterification Increased ergosterol content from 16.7 to 20.7 mg/g DCW. frontiersin.org

| Strain Evolution | Repeated culturing of engineered strains | Allows yeast to adapt and overcome growth deficiencies caused by altered sterol metabolism | Establishment of phytosterol-producing yeast strains with improved growth. | acs.orgbiorxiv.org |

Mutational Analysis of Sterol Biosynthesis Enzymes for Functional Characterization

Mutational analysis, particularly site-directed mutagenesis, is a cornerstone technique for dissecting the structure-function relationships of enzymes. By systematically altering specific amino acid residues within an enzyme and analyzing the resulting changes in catalytic activity, substrate specificity, and inhibitor binding, researchers can identify critical components of the active site and elucidate the catalytic mechanism.

This approach has been extensively applied to sterol C24-methyltransferase (SMT), the enzyme responsible for adding the methyl group to the sterol side chain. Studies on SMT from Saccharomyces cerevisiae have involved mutating highly conserved acidic (Asp, Glu) and basic (His) residues. nih.gov The expression of these mutant proteins in Escherichia coli revealed that several residues, including H90, D125, D152, E195, and D276, are essential for catalytic activity. nih.gov While these catalytically impaired mutants could still bind the sterol substrate and the methyl donor (SAM), their ability to perform the methylation reaction was lost. nih.gov This suggests these acidic residues are crucial for substrate binding and positioning, while the histidine residue (H90) may function as a proton acceptor in the coupled methylation-deprotonation reaction. nih.gov

Functional characterization of SMTs from various organisms, including the medicinal plant Tripterygium wilfordii and the fungus Pneumocystis carinii, has also been achieved by expressing the genes in heterologous systems like E. coli or yeast mutants. asm.orgnih.gov For example, the TwSMT1 gene from T. wilfordii was expressed in E. coli, and the purified recombinant protein was shown to catalyze the conversion of cycloartenol to 24-methylene cycloartenol in vitro, confirming its function. nih.gov Similarly, expressing the P. carinii ERG6 gene (encoding SMT) in a yeast mutant lacking its own SMT could complement the mutation, indicating functional equivalence. asm.org

Table 3: Summary of Mutational and Functional Analyses of Sterol Biosynthesis Enzymes

Enzyme Organism Method Key Residues/Findings Reference(s)
Sterol C24-Methyltransferase (SMT/ERG6) Saccharomyces cerevisiae Site-directed mutagenesis H90, D125, D152, E195, and D276 are essential for catalytic activity. H90 may act as a proton acceptor. nih.gov
Sterol C24-Methyltransferase (TwSMT1) Tripterygium wilfordii Heterologous expression in E. coli Recombinant enzyme confirmed to catalyze the conversion of cycloartenol to 24-methylene cycloartenol. nih.gov
Sterol C24-Methyltransferase (PpSMT1-1) Paris polyphylla Heterologous expression and in vitro assay Confirmed that PpSMT1-1 encodes a functional cycloartenol-C24-methyltransferase. A related gene, PpSMT1-2, lacked this activity. tandfonline.com
Lanosterol Synthase (Erg7p) Pneumocystis carinii Heterologous expression in yeast mutant The P. carinii enzyme was able to complement the yeast erg7 deletion mutant, indicating similar function. asm.org

Computational and Theoretical Chemistry Methods

Molecular Modeling and Dynamics Simulations for Structural Analysis

Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools used to investigate the three-dimensional structure, dynamics, and interactions of molecules like this compound at an atomic level. These methods are particularly valuable for studying how sterols behave within biological membranes, an environment that is difficult to probe with high resolution using experimental techniques alone.

MD simulations can predict the preferred orientation, location, and conformational flexibility of sterols within a lipid bilayer. By simulating the movements of every atom in the system over time, researchers can understand how the addition of a methyl group at the C20 position might affect the molecule's properties compared to cholesterol. For instance, simulations can reveal changes in the tilt angle of the sterol, its depth of insertion into the membrane, and its effect on the ordering and fluidity of neighboring lipid molecules. Studies on various cholesterol oxidation products (oxysterols) have used MD simulations to show how minor structural changes, such as the position of an extra hydroxyl group, can significantly alter their organization and interactions within a monolayer, which in turn relates to their biological activity. nih.gov This same approach can be applied to understand the structural impact of alkylation on the sterol side chain.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Natural Bond Orbital (NBO) Analysis) for Molecular Properties and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic structure, stability, and reactivity of molecules. Density Functional Theory (DFT) is a widely used method to study cholesterol and its derivatives, offering a balance between accuracy and computational cost. researchgate.nettandfonline.com DFT can be used to calculate a variety of molecular properties for this compound.

Key applications of DFT in sterol research include:

Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule. researchgate.net

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netdergipark.org.tr The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. dergipark.org.tr

Reactivity Descriptors: Deriving parameters like chemical hardness, softness, electronegativity, and the electrophilicity index from HOMO and LUMO energies. researchgate.net These descriptors help predict how the molecule will interact with other chemical species.

Spectroscopic Analysis: Simulating vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental data to confirm the molecular structure. researchgate.net

Natural Bond Orbital (NBO) analysis is often performed following a DFT calculation to analyze charge transfer and intramolecular bonding. researchgate.net NBO analysis can reveal hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals, providing a deeper understanding of the electronic delocalization that contributes to molecular stability. researchgate.net For this compound, these methods can quantify how the C20-methyl group influences the electronic distribution and reactivity of the entire sterol skeleton.

| Electrophilicity Index (ω) | Measure of the energy stabilization when the molecule accepts electrons | Predicts the propensity of the molecule to act as an electrophile. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Function

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. intertek.com The fundamental principle is that the structural properties of a molecule determine its activity, and this relationship can be described mathematically. intertek.comresearchgate.net

In the context of this compound and other sterols, QSAR models can be developed to predict various biological functions, such as their ability to inhibit a specific enzyme or their effectiveness as signaling molecules. The process involves several steps:

Data Set Collection: A set of structurally related sterols with experimentally measured biological activities is compiled.

Descriptor Calculation: For each molecule in the set, a large number of numerical parameters, known as molecular descriptors, are calculated using computational chemistry software. These descriptors quantify various aspects of the molecule's structure, including steric (e.g., molar refractivity, surface area), electronic (e.g., ionization potential, dipole moment), and topological properties. scielo.org.za

Model Development: Statistical methods, such as multilinear regression (MLR) or machine learning algorithms (e.g., artificial neural networks), are used to build a mathematical equation that links a subset of the most relevant descriptors to the observed biological activity. researchgate.netscielo.org.za

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical cross-validation techniques and by predicting the activity of compounds not used in the model's creation.

For sterols, QSAR studies have been used to analyze inhibitors of enzymes in the cholesterol biosynthesis pathway, such as HMG-CoA reductase. researchgate.net By identifying which molecular descriptors are most important for activity, QSAR models can provide valuable insights into the mechanism of action and guide the design of new, more potent sterol-based molecules.

Molecular Docking and Virtual Screening for Ligand-Protein Interaction Prediction

Computational methods, specifically molecular docking and virtual screening, have become indispensable tools in drug discovery and molecular biology for predicting the interactions between a ligand, such as this compound, and a protein. researchgate.netnih.gov These in silico techniques offer a cost-effective and rapid approach to identify potential protein targets and elucidate the binding mechanisms of small molecules, thereby guiding further experimental research. researchgate.netresearchgate.net

Molecular docking simulates the binding of a ligand to the active site of a target protein, predicting the preferred orientation and conformation of the ligand within the binding pocket. ic.ac.uknih.govgalaxyproject.org The process involves sophisticated search algorithms and scoring functions to evaluate the strength and feasibility of the interaction. hubspotusercontent-na1.net The primary goal is to determine the binding affinity, often expressed as binding energy (in kcal/mol), where a lower value typically indicates a more stable and favorable interaction. pnrjournal.com

Virtual screening extends this principle by computationally testing large libraries of compounds against a specific protein target to identify potential "hits" that are likely to bind. researchgate.net This high-throughput approach can significantly narrow down the number of candidates for experimental validation. researchgate.net Conversely, a single ligand like this compound could be screened against a database of various protein structures to identify its potential biological targets.

The application of these advanced research methodologies to this compound would involve several key steps:

Preparation of the Ligand and Protein Structures: The three-dimensional structure of this compound would be generated and optimized. Similarly, the 3D structures of potential target proteins would be obtained from databases like the Protein Data Bank (PDB). biochemjournal.com

Docking Simulation: Using software such as AutoDock, GOLD, or Glide, this compound would be docked into the defined binding site of the target protein(s). galaxyproject.orghubspotusercontent-na1.net The software's algorithm would explore various possible conformations and orientations of the ligand.

Scoring and Analysis: The resulting poses would be ranked based on a scoring function that estimates the binding free energy. pnrjournal.com The top-ranked poses would then be analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of the protein.

Such studies would provide valuable predictions about the potential biological roles of this compound by identifying the proteins it is most likely to interact with. This information is crucial for guiding future in vitro and in vivo experiments to validate the predicted interactions and explore the compound's functional significance.

Detailed Research Findings

Currently, there are no specific, detailed research findings from molecular docking or virtual screening studies published for the compound this compound.

Data Tables

Due to the absence of specific research data for this compound, no data tables on its ligand-protein interactions can be generated at this time.

Emerging Research Frontiers and Future Directions

Elucidation of Novel Sterol Biosynthetic Enzymes and Regulatory Networks

The biosynthesis of sterols is a complex, multi-step process that is tightly regulated at both transcriptional and post-transcriptional levels. nih.govannualreviews.org In mammals and fungi, key regulatory control is exerted by Sterol Regulatory Element Binding Proteins (SREBPs), which are transcription factors that control the expression of genes involved in sterol synthesis. frontiersin.orgmdpi.com While the general pathway from acetyl-CoA to sterol precursors like lanosterol (B1674476) is well-documented, the specific enzymes and regulatory logic that lead to the vast diversity of sterol structures, including 20-methylcholesterol, are not fully understood. nih.govmdpi.com

Future research must focus on identifying and characterizing the specific methyltransferases responsible for adding a methyl group at the C20 position of the cholesterol backbone. While C24-sterol methyltransferases (SMT) and even C4-methyltransferases are known, particularly in plants and dinoflagellates, the enzymes acting at the C20 position remain to be discovered. acs.orgbiorxiv.orgoup.com Identifying the gene encoding a putative "20-methyltransferase" would be a landmark discovery. This would involve a combination of genomic data mining, comparative transcriptomics, and heterologous gene expression studies in model organisms like yeast. researchgate.netfrontiersin.org

Furthermore, understanding how the expression and activity of such an enzyme are regulated is crucial. It is likely integrated into the broader sterol regulatory network, potentially responding to cellular sterol levels, metabolic state, or external signals. omicsdi.org Investigating the transcriptional control, including the identification of specific transcription factors and promoter elements, as well as post-translational modifications that might govern the activity of this novel enzyme, will be a key area of exploration. frontiersin.orgmdpi.com

Table 1: Key Enzyme Families in Sterol Biosynthesis and Their Potential Relevance to this compound

Enzyme FamilyGeneral Function in Sterol SynthesisPotential Role in this compound Biosynthesis
HMG-CoA Reductase Rate-limiting step in the mevalonate (B85504) pathway, producing mevalonate. annualreviews.orgProvides the foundational isoprenoid units for the sterol backbone.
Oxidosqualene Cyclases (OSCs) Cyclize 2,3-oxidosqualene (B107256) to form the initial tetracyclic sterol structure (e.g., lanosterol or cycloartenol). nih.govresearchgate.netProduces the cholesterol precursor that would be the substrate for methylation.
Sterol Methyltransferases (SMTs) Catalyze the addition of methyl groups to the sterol side chain or nucleus (e.g., at C24 or C4). acs.orgbiorxiv.orgA currently uncharacterized SMT is hypothesized to be responsible for methylation at the C20 position.
Cytochrome P450 Enzymes (CYPs) Involved in various modification steps, including demethylation and hydroxylation. mdpi.comCould be involved in precursor synthesis or subsequent modification of this compound.

Advanced Understanding of Sterol-Membrane Protein Interactions and Their Functional Consequences

Sterols are essential modulators of cell membrane properties, including fluidity, thickness, and the formation of specialized microdomains often called lipid rafts. libretexts.org These effects are not merely structural; sterols directly interact with and influence the function of a vast array of membrane proteins, including ion channels and G-protein coupled receptors (GPCRs). nih.gov These interactions can be specific, involving defined binding pockets on the protein, or non-specific, arising from the sterol's influence on the bulk properties of the lipid bilayer. frontiersin.org

A significant research frontier is to determine how the specific structure of this compound, particularly the presence of the C20 methyl group, alters its interactions with membrane proteins compared to cholesterol. This additional methyl group could sterically hinder or create new favorable contacts within a protein's sterol-binding site, potentially altering protein conformation and activity in unique ways. It could also modify how the sterol packs with other lipids, leading to distinct effects on membrane physical properties. libretexts.org

Chemoproteomic approaches, using bifunctional probes based on the this compound structure, could be employed to perform unbiased, proteome-wide cataloging of its interacting proteins in live cells. nih.gov This strategy has been successfully used for related oxysterols and would reveal the "interactome" of this compound. nih.gov Subsequent biophysical and computational studies, such as molecular dynamics simulations, would be essential to dissect the precise molecular mechanisms and functional consequences of these interactions, providing an atomic-level view of how this compound modulates protein function. libretexts.orgosti.gov

Comprehensive Sterolomics: Integration with Lipidomics and Metabolomics Approaches

"Sterolomics" refers to the comprehensive, quantitative profiling of all sterols and their metabolites within a biological system. nih.gov This approach is critical because cells contain a complex mixture of sterols, and the biological function likely arises from this entire profile rather than the action of a single species. Current metabolomic and lipidomic studies often underrepresent sterols due to their unique chemical properties and low abundance for minor species. nih.govmasseycancercenter.org

A major future direction is the development of targeted sterolomics platforms with the sensitivity and specificity to quantify low-abundance sterols like this compound alongside major sterols. nih.govresearchgate.net By integrating this detailed sterol profile with broader lipidomics and metabolomics data, researchers can construct comprehensive metabolic networks. masseycancercenter.org This integrated 'multi-omics' approach can reveal correlations between the levels of this compound and other lipids or metabolites, providing powerful clues about its biosynthetic origins and physiological roles. For instance, an increase in this compound that correlates with changes in specific signaling lipids could point to a role in signal transduction pathways.

Exploiting Sterol Metabolism for Targeted Research in Plant Biology and Microbial Physiology

While cholesterol is the primary sterol in animals, plants and microorganisms synthesize a vast diversity of other sterols, such as phytosterols (B1254722) (e.g., sitosterol (B1666911), campesterol) and ergosterol (B1671047), respectively. oup.comresearchgate.netfrontiersin.org These sterols are crucial for growth, development, and stress responses. frontiersin.orgnih.gov The biosynthetic pathways in these organisms show both conservation and divergence from the mammalian pathway, offering unique opportunities for targeted research. researchgate.net For example, plants utilize cycloartenol (B190886) as a key intermediate, and fungi produce ergosterol, making these pathways targets for agricultural and medical applications. mdpi.comfrontiersin.org

Development of Innovative Analytical Platforms for Spatiotemporal Sterol Profiling

Understanding the function of a molecule like this compound requires not only knowing its concentration but also its precise location within the cell and how that localization changes over time in response to stimuli. frontiersin.org Standard analytical methods, which rely on bulk extraction from tissues or cells, lose this crucial spatiotemporal information.

The development of innovative analytical platforms is essential to overcome this limitation. One promising avenue is the advancement of mass spectrometry imaging (MSI) techniques, such as MALDI-MSI, which can map the distribution of lipids and metabolites directly in tissue sections with increasing spatial resolution. nih.gov Another key area is the development of fluorescent probes specifically designed to bind this compound. Such probes, when used with advanced microscopy techniques like fluorescence recovery after photobleaching (FRAP) or spatiotemporal image correlation spectroscopy, could allow for real-time visualization of the sterol's dynamics and localization in living cells. nih.gov Furthermore, ion mobility-mass spectrometry offers a four-dimensional analysis that can better separate and identify distinct sterol lipids, which is crucial for resolving complex mixtures in specific brain regions or cellular compartments. ebi.ac.uk

Table 2: Advanced Analytical Platforms for Future this compound Research

Analytical PlatformPrincipleApplication for this compound
Ion Mobility-Mass Spectrometry (IM-MS) Separates ions based on their size, shape, and charge, in addition to their mass-to-charge ratio. ebi.ac.ukEnhanced separation and identification of this compound from other isobaric sterol isomers in complex biological samples. ebi.ac.uk
Mass Spectrometry Imaging (MSI) Generates maps of the spatial distribution of molecules by analyzing thin sections of tissue with mass spectrometry. nih.govVisualization of the precise location of this compound in different tissues, organs, or even subcellular regions.
Fluorescent Sterol Probes & Advanced Microscopy Utilizes fluorochromes (e.g., filipin) or specifically designed probes that bind to sterols, allowing visualization in living cells. nih.govReal-time tracking of the movement, localization, and dynamics of this compound within cellular membranes and organelles.
Chemoproteomics with Bifunctional Probes Uses a modified version of the molecule of interest (e.g., this compound) with a reactive group and a reporter tag to identify binding proteins. nih.govUnbiased, system-wide identification of the proteins that directly interact with this compound in a native cellular environment. nih.gov

Q & A

Q. What are the standard analytical methods for detecting and quantifying 20-Methylcholesterol in biological samples?

Methodological Answer: this compound can be quantified using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity for sterol analysis . Gas chromatography-mass spectrometry (GC-MS) is also widely employed, particularly for lipidomic profiling, but requires derivatization steps to enhance volatility . For preliminary screening, enzymatic assays (e.g., cholesterol oxidase-based methods) may be adapted but must be validated for cross-reactivity with this compound derivatives. Quality control should include spiked recovery experiments and internal standards (e.g., deuterated cholesterol analogs) to account for matrix effects .

Q. How does this compound differ structurally from cholesterol, and what implications does this have for its biological activity?

Methodological Answer: The structural distinction lies in the addition of a methyl group at the C-20 position of the cholesterol backbone. This modification alters sterol packing in lipid bilayers, potentially affecting membrane fluidity and receptor interactions. Computational modeling (e.g., molecular dynamics simulations) can predict membrane insertion dynamics, while in vitro assays (e.g., fluorescence anisotropy) measure membrane rigidity changes . Comparative studies using synthetic this compound and cholesterol in cell cultures (e.g., hepatic or neuronal lines) are critical for evaluating biological activity differences, such as LDL receptor binding or steroidogenesis modulation .

Q. What are the primary biological roles or pathways associated with this compound?

Methodological Answer: Preliminary evidence suggests involvement in lipid metabolism regulation, particularly in bile acid synthesis and lipoprotein assembly. Knockout rodent models or siRNA-mediated gene silencing (e.g., targeting CYP7A1 or HMG-CoA reductase) can elucidate metabolic pathways . Transcriptomic profiling (RNA-seq) of tissues exposed to this compound may identify differentially expressed genes linked to lipid homeostasis. Cross-disciplinary collaboration with biophysicists is recommended to explore structural interactions with nuclear receptors (e.g., LXR, FXR) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the metabolic stability of this compound in vivo?

Methodological Answer: A dual-isotope tracer approach (e.g., 13C^{13}\text{C}-labeled this compound administered orally and intravenously) can quantify absorption, distribution, and elimination kinetics . Tissue-specific turnover rates are measurable via LC-MS/MS analysis of biopsies or plasma samples collected at timed intervals. For longitudinal studies, use genetically engineered mouse models (e.g., ApoE⁻/⁻) to assess atherogenic potential under controlled dietary conditions. Blinding and randomization are critical to minimize bias, particularly in multi-arm trials comparing this compound with other sterols .

Q. What strategies are effective in resolving contradictory data on the atherogenic potential of this compound?

Methodological Answer: Contradictions often arise from variability in experimental models (e.g., cell lines vs. whole organisms) or methodological inconsistencies (e.g., sample preparation protocols). A meta-analysis framework, as described in , should be applied:

  • Inclusion Criteria: Peer-reviewed studies using standardized detection methods (LC-MS/MS or GC-MS) and clear endpoints (e.g., plaque formation, LDL oxidation).
  • Statistical Harmonization: Adjust for confounding variables (e.g., diet, genetic background) using multivariate regression.
  • Sensitivity Analysis: Exclude outlier studies and reassess effect sizes .
    Inter-laboratory reproducibility trials, as outlined in ’s HDL standardization program, can further validate findings .

Q. What methodological challenges arise in synthesizing high-purity this compound for experimental use?

Methodological Answer: Synthesis challenges include regioselective methylation at C-20 and avoiding oxidation byproducts. Semi-synthetic routes starting from cholesterol require protecting group strategies (e.g., silyl ethers) and catalysts like BF₃·Et₂O for methyl group introduction . Purity validation necessitates nuclear magnetic resonance (NMR) for structural confirmation and ultra-high-performance LC (UHPLC) for quantifying impurities (<0.5%). Stability studies under varying temperatures and light exposure are essential for determining storage conditions .

Q. How can interdisciplinary approaches enhance understanding of this compound’s role in neurodegenerative diseases?

Methodological Answer: Integrate lipidomics with neuroimaging (e.g., MRI-based diffusion tensor imaging) to correlate sterol levels with white matter integrity in animal models. In vitro blood-brain barrier (BBB) models (e.g., iPSC-derived endothelial cells) can assess this compound permeability using transwell assays. Collaborative frameworks should involve computational biologists to map sterol-protein interaction networks (e.g., using STRING or AlphaFold) and identify therapeutic targets .

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